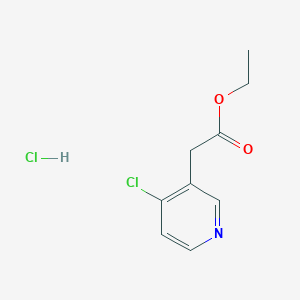

Ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride

Description

Ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name |

ethyl 2-(4-chloropyridin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)5-7-6-11-4-3-8(7)10;/h3-4,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWIURYENJGDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CN=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride typically involves the reaction of 4-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include pyridine N-oxides.

Reduction Reactions: Products include reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride has been investigated for its potential therapeutic applications:

- Drug Development : It serves as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders.

- Cognitive Enhancement : Research indicates that derivatives of this compound may enhance learning and memory in animal models, suggesting applications in cognitive therapies .

The compound exhibits several biological activities:

- Enzyme Interactions :

- Antimicrobial Properties :

- Antichlamydial Activity :

Industrial Applications

The compound is also utilized in various industrial processes:

- Agrochemicals : It is involved in the synthesis of pesticides and herbicides due to its biological activity.

- Dyes and Pigments : The chlorinated pyridine structure contributes to the production of colorants used in textiles and materials .

Case Study 1: Cognitive Enhancement Research

A study explored the effects of this compound on cognitive functions in rodents. The results indicated significant improvements in memory retention and learning abilities when administered at specific dosages, suggesting its potential as a cognitive enhancer.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial properties of derivatives of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited bacteriostatic effects, reinforcing their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(5-chloropyridin-3-yl)acetate hydrochloride

- Ethyl 2-(4-bromopyridin-3-yl)acetate hydrochloride

- Ethyl 2-(4-fluoropyridin-3-yl)acetate hydrochloride

Uniqueness

Ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position of the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 2-(4-chloropyridin-3-yl)acetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈ClN₁O₂

- CAS Number : 2155852-93-8

The compound features a chlorinated pyridine ring, which is known to influence its biological activity through interactions with various biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in nucleic acid synthesis and cellular proliferation. Specifically, they may target dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidines. Inhibition of DHODH leads to a depletion of nucleotides necessary for DNA synthesis, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). These studies typically measure cell viability using assays such as MTT or cell counting methods. The results indicate that the compound can inhibit cell growth effectively, with IC₅₀ values suggesting potent activity against specific cancer types .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against certain bacterial strains. It was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial effects. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridine ring or the ester moiety can significantly affect potency and selectivity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 4 with Cl | Enhances potency against cancer cells |

| Alteration of the ester group | Changes solubility and bioavailability |

| Variations in alkyl chain length | Affects cellular uptake and toxicity |

These findings suggest that careful tuning of the chemical structure can lead to improved therapeutic profiles.

Case Studies

- Case Study on Cancer Cell Lines :

- Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.